molecular formula C9H7F3O2S B2548797 2-(Trifluoromethylthio)phenylacetic acid CAS No. 239080-01-4

2-(Trifluoromethylthio)phenylacetic acid

Cat. No. B2548797
CAS RN: 239080-01-4
M. Wt: 236.21
InChI Key: FVVZHMXCYDAXJG-UHFFFAOYSA-N
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Description

2-(Trifluoromethylthio)phenylacetic acid is a compound that is not directly mentioned in the provided papers, but its structure can be inferred as related to the trifluoromethyl group-containing compounds discussed. It is likely to be a compound with a phenylacetic acid backbone substituted with a trifluoromethylthio group. This functional group is known for its electron-withdrawing properties and its potential to influence the reactivity and stability of the compounds it is part of.

Synthesis Analysis

The synthesis of related trifluoromethyl compounds has been explored in several studies. For instance, the synthesis of α-(trifluoromethyl)phenylacetic acid was achieved starting from the cyanohydrin of ααα-trifluoroacetophenone, which involved steps like hydrogenolysis and acidic hydrolysis . Another study reported the synthesis of 2,4,5-trifluorophenylacetic acid from 1,2,4,5-tetrafluorobenzene and ethyl cyanoacetate, highlighting a reaction route that is short and avoids the use of toxic cyanide . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate sulfur-containing reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various spectroscopic techniques. For example, the use of 19F NMR spectroscopy has been employed to distinguish enantiomers of alcohols by converting them into diastereoisomeric esters with 2-fluoro-2-phenylacetic acid, which could be related to the structural analysis of this compound . The electronic effects of substituents on the fluorine atom have been classified, which could provide insights into the electronic structure of the trifluoromethylthio group .

Chemical Reactions Analysis

The reactivity of trifluoromethyl-containing compounds has been the subject of various studies. For instance, the decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid to form thiodifluoroindoleone derivatives demonstrates the potential for creating complex structures from simpler trifluoromethyl precursors . Additionally, the reactivity of alkyl 2,2,2-trifluoroethanesulfonates with nucleophiles in aqueous media has been investigated, which could be relevant to understanding the reactions involving the trifluoromethylthio group .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The presence of the trifluoromethyl group is known to impart unique properties such as increased lipophilicity and stability to the compounds. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid, for example, was found to play a key role in catalytic activity, suggesting that the position of the trifluoromethyl group can significantly affect the properties of the molecule . The fluorine atoms in the trifluoromethyl group can also influence the acidity and reactivity of the adjacent functional groups, which would be an important consideration for this compound.

Scientific Research Applications

Antifungal Activity

  • Isolation and Antifungal Activity : A study found that phenylacetic acid, which shares a core structure with 2-(Trifluoromethylthio)phenylacetic acid, was isolated from Streptomyces humidus and showed significant antifungal activity. This compound inhibited the growth of various fungal species, demonstrating its potential in antifungal applications (Hwang et al., 2001).

Pharmaceutical Industry

  • Recovery from Waste Streams : Phenylacetic acid is widely used in the pharmaceutical industry, particularly in antibiotic production. A study explored the recovery of phenylacetic acid from dilute aqueous waste, which is crucial for sustainable pharmaceutical practices (Wasewar et al., 2015).

Chemical Synthesis

  • Electrocarboxylation for Synthesis : A study investigated the electrocarboxylation of benzyl chloride in pressurized CO2 to synthesize phenylacetic acid. This research highlights a method for producing phenylacetic acid, potentially applicable to this compound as well (Chanfreau et al., 2008).

Advanced Organic Chemistry

  • Photocatalyzed Benzylation of Olefins : Research demonstrates that arylacetic acids can be used as sources of benzyl radicals under photocatalyzed conditions for the benzylation of electrophilic olefins. This finding can be relevant for manipulating this compound in synthetic organic chemistry (Capaldo et al., 2016).

Catalysis

  • Role in Dehydrative Amidation : A study on 2,4-bis(trifluoromethyl)phenylboronic acid, which is structurally related to this compound, revealed its effectiveness as a catalyst in dehydrative amidation between carboxylic acids and amines. This suggests potential catalytic applications for this compound (Wang et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, “4-(Trifluoromethylthio)phenylacetic acid”, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[2-(trifluoromethylsulfanyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c10-9(11,12)15-7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVZHMXCYDAXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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